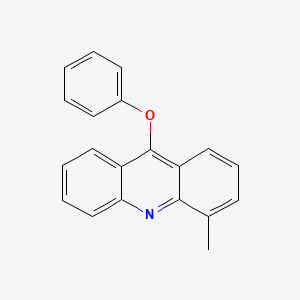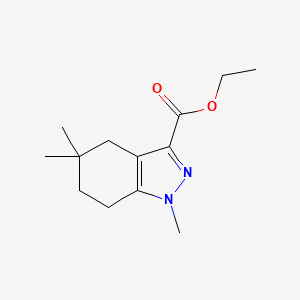
Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
The synthesis of Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This method yields the desired indazole compound in good yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclo-oxygenase-2 (COX-2) and other inflammatory mediators, contributing to its anti-inflammatory properties . Additionally, it may interact with DNA and proteins, leading to its anticancer effects .
Comparison with Similar Compounds
Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be compared with other similar compounds in the indazole family:
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: This compound has similar structural features but differs in its phenyl substitution, leading to different biological activities.
1,4,4-Trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester: This compound has an additional oxo group, which may influence its reactivity and biological properties.
Indole derivatives: While indoles and indazoles share some structural similarities, indoles have a different nitrogen placement in the ring system, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 1,5,5-trimethyl-6,7-dihydro-4H-indazole-3-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-5-17-12(16)11-9-8-13(2,3)7-6-10(9)15(4)14-11/h5-8H2,1-4H3 |
InChI Key |
DMTCYJKLXHEWJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CC(CC2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



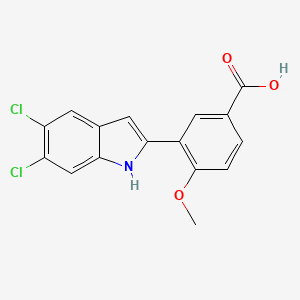
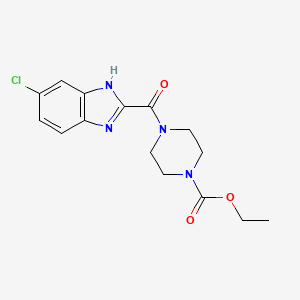
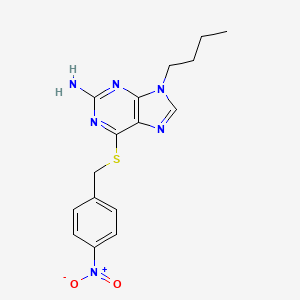
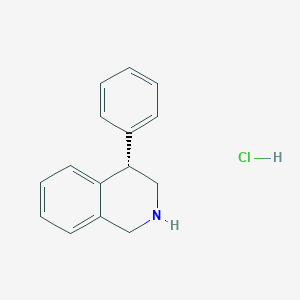
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
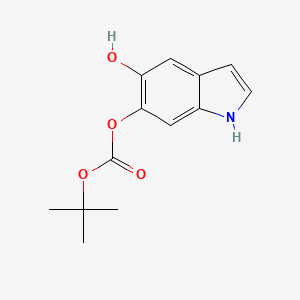
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
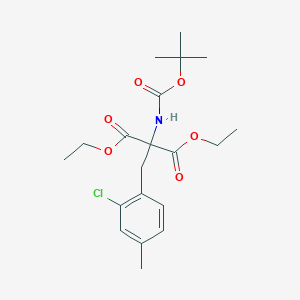
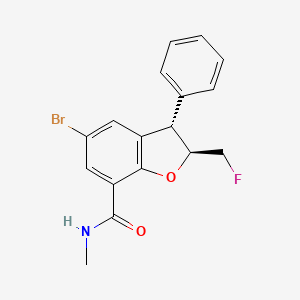
![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)
![10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one](/img/structure/B12938461.png)

